Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(2-cyclohexylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-6-4-3-5-7-14)19(17)22(29)27(26-20)16-10-8-15(24)9-11-16/h8-11,13-14H,2-7,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUJBHJGRLCULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3CCCCC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the cyclohexylacetamido and fluorophenyl groups contributes to its unique pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds structurally related to thieno[3,4-d]pyridazines exhibit significant antitumor properties. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. A study demonstrated that modifications in the substituent groups can enhance cytotoxicity against lung and colon cancer cells .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for tumor growth. For example, some thieno[3,4-d]pyridazine derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and immune response . This inhibition can lead to reduced tumor cell viability and proliferation.
Antiviral Properties
Additionally, there is evidence suggesting that similar compounds possess antiviral activities. Research has indicated that certain thieno[3,4-d]pyridazine derivatives can inhibit viral replication in vitro, particularly against HIV-1 . This activity is attributed to their ability to interfere with viral enzymes or host cell interactions.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Targeted Diseases/Conditions | Reference |
|---|---|---|---|
| Antitumor | High | Lung cancer, Colon cancer | |
| Antiviral | Moderate | HIV-1 | |
| Enzyme Inhibition | Significant | DPP-IV |
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound exhibited IC50 values in the low micromolar range against lung and colon cancer cells. The study concluded that the compound's structural features were pivotal in enhancing its cytotoxic effects .
Case Study 2: Antiviral Activity
A separate investigation focused on the antiviral potential of related thieno[3,4-d]pyridazine compounds showed a significant reduction in HIV-1 replication in vitro. The study highlighted the importance of fluorine substitution in enhancing biological activity against viral targets .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C23H28FN3O3S
- Molecular Weight : 429.53 g/mol
The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and condensation reactions. These properties make it amenable for further modifications that could enhance its pharmacological profile.
Synthesis Pathways
The synthesis of ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Thieno[3,4-d]pyridazine Core : This step often involves cyclization reactions that establish the foundational structure of the compound.
- Introduction of Functional Groups : The cyclohexylacetamido and fluorophenyl groups are added through specific coupling reactions.
- Purification : Techniques such as chromatography are employed to isolate the desired product.
Optimizing these steps can lead to improved yields and purity, with methods like microwave-assisted synthesis being particularly effective.
Anticancer Properties
Research indicates that compounds in the thieno[3,4-d]pyridazine class exhibit significant biological activities, including anticancer properties. This compound has shown promise in inhibiting specific enzyme pathways relevant to cancer progression. This makes it a candidate for further pharmacological studies aimed at cancer treatment .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties. Its structural features allow it to interact with biological targets involved in inflammatory processes. Research is ongoing to elucidate the specific mechanisms through which it exerts these effects.
Interaction Studies
Studies focused on understanding how this compound interacts with various biological macromolecules are crucial for determining its therapeutic potential. Techniques such as molecular docking and binding affinity assays are commonly employed in these investigations.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thieno[3,4-d]pyridazine derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation explored the compound's anti-inflammatory effects in a murine model of inflammation. Results indicated that treatment with this compound significantly reduced inflammatory markers and improved clinical scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
